2-Chloro-4-(4-methylphenyl)quinazoline
Description
Overview of Quinazoline (B50416) Scaffolds in Modern Organic Synthesis Research
Quinazoline and its related quinazolinone analogs are foundational moieties in the development of new therapeutic agents. nih.govbohrium.com The versatility of the quinazoline ring system allows for structural modifications and functionalization, making it an attractive scaffold for medicinal chemists. nih.gov This adaptability has led to the discovery of quinazoline derivatives with a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.com
The synthetic accessibility of these compounds further enhances their appeal. nih.gov Researchers have developed numerous methods for constructing the quinazoline core, often employing multi-component, atom-efficient strategies. nih.gov The stability of the quinazoline ring to oxidation, reduction, and hydrolysis reactions also contributes to its utility. researchgate.net In drug discovery, the ability to modify specific positions on the scaffold, such as the 2, 4, 6, and 8-positions, is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. nih.govresearchgate.net
Structural Significance of the 2-Chloro-4-(4-methylphenyl)quinazoline Framework within Contemporary Heterocyclic Chemistry
The compound this compound is a key building block in the synthesis of more complex molecules. Its structural significance lies in the reactivity of the chlorine atom at the 2-position of the quinazoline ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
The presence of the chloro group makes this compound a versatile intermediate. researchgate.net While the 4-position of the quinazoline ring is generally more reactive to nucleophilic attack, the 2-position can be selectively targeted, often with stronger nucleophiles or under more forcing conditions. mdpi.com This differential reactivity is a key tool for chemists in the controlled, stepwise synthesis of polysubstituted quinazolines. researchgate.netmdpi.com The reaction with amine nucleophiles is particularly important for creating libraries of 2-aminoquinazoline (B112073) derivatives for biological screening.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClN₂ |
| Molecular Weight | 254.72 g/mol |
| IUPAC Name | This compound |
| CAS Number | 34029-73-3 |
This data is compiled from publicly available chemical information.
Synthetic Applications
The primary utility of this compound is as a synthetic intermediate. The reactivity of the C2-chloro substituent is central to its application.
| Reaction Type | Description |
| Nucleophilic Aromatic Substitution | The chlorine atom at the C2 position can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This is the most common application for introducing diverse functionalities. |
| Cross-Coupling Reactions | Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to form new carbon-carbon or carbon-nitrogen bonds at the C2 position. |
These are representative examples of the synthetic utility of 2-chloroquinazolines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(4-methylphenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)17-15(16)18-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBDPCKDSHRUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322198 | |
| Record name | 2-chloro-4-(4-methylphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782704 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113241-56-8 | |
| Record name | 2-chloro-4-(4-methylphenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 4 4 Methylphenyl Quinazoline and Analogous Quinazoline Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 2-chloro-4-(4-methylphenyl)quinazoline and its analogs often involve multi-step sequences starting from readily available precursors. These routes, while sometimes lengthy, are well-established and provide reliable access to the target compounds.
Multistep Synthesis from Precursor Molecules
One of the most common and versatile approaches to quinazoline (B50416) synthesis involves the use of 2-substituted-3,1-benzoxazin-4-ones as key intermediates. researchgate.net These precursors are typically prepared from anthranilic acid. For instance, the reaction of anthranilic acid with an appropriate acyl chloride, followed by cyclization with a dehydrating agent like acetic anhydride, yields the corresponding 2-substituted-3,1-benzoxazin-4-one.
The benzoxazinone (B8607429) ring is then opened and reclosed with a suitable nitrogen source to form the quinazolinone ring system. To obtain this compound, a multi-step process can be envisioned. First, a 2-substituted benzoxazinone is reacted with a nitrogen nucleophile to form a 4(3H)-quinazolinone. Subsequently, the hydroxyl group at the 4-position is converted to a chlorine atom. A more direct route involves the reaction of a 2-substituted benzoxazinone with a reagent that can introduce the 4-(4-methylphenyl) group, followed by chlorination.
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| Anthranilic Acid | Acyl Chloride, Acetic Anhydride | 2-Substituted-3,1-benzoxazin-4-one | 2-Substituted-4(3H)-quinazolinone | researchgate.net |
| 2-Substituted-4(3H)-quinazolinone | Phosphorus Oxychloride | 4-Chloro-2-substituted-quinazoline | This compound | derpharmachemica.com |
Substituted anthranilic acids are fundamental building blocks for the synthesis of a wide range of quinazoline derivatives. researchgate.net The general strategy involves the condensation of an anthranilic acid with a suitable one-carbon synthon, such as formamide (B127407) or an orthoester, to construct the pyrimidine (B1678525) ring of the quinazoline core.
For the synthesis of this compound, a plausible route would start with 2-aminobenzoic acid (anthranilic acid). This can be converted to 2,4-quinazolinedione, which is then chlorinated to yield 2,4-dichloroquinazoline (B46505). google.com The 2,4-dichloroquinazoline serves as a versatile intermediate for the selective introduction of substituents at the 2 and 4 positions.
| Starting Material | Reagents | Intermediate | Yield | Reference |
| Anthranilic Acid | Potassium Cyanate | 2,4-Quinazolinedione | 86.3-92.5% | google.com |
| 2,4-Quinazolinedione | Phosphorus Oxychloride, Triethylamine (B128534) | 2,4-Dichloroquinazoline | 73-79% | google.com |
Nucleophilic Aromatic Substitution (SNAr) in Quinazoline Ring Formation
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of the quinazoline scaffold, particularly for the introduction of substituents at the 2- and 4-positions. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring activates the chloro-substituted positions towards nucleophilic attack.
Starting from the key intermediate, 2,4-dichloroquinazoline, selective substitution can be achieved by carefully controlling the reaction conditions. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. This regioselectivity allows for the stepwise introduction of different substituents.
To synthesize this compound, 2,4-dichloroquinazoline can be reacted with a suitable organometallic reagent, such as p-tolylmagnesium bromide, or undergo a palladium-catalyzed cross-coupling reaction with p-tolylboronic acid (Suzuki coupling). A more direct synthesis involves the reaction of 2-(4-methylbenzamido)benzonitrile with a chlorinating agent.
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| 2,4-Dichloroquinazoline | p-Toluidine | 2-Chloro-4-(4-methylphenylamino)quinazoline | N/A | nih.gov |
| 2-(4-Methylbenzamido)benzonitrile | Phosphorus Oxychloride | This compound | Reflux | prepchem.com |
Contemporary and Environmentally Conscious Synthetic Approaches
Modern synthetic chemistry is increasingly focused on the development of efficient and environmentally benign methodologies. These approaches aim to reduce the number of synthetic steps, minimize waste, and avoid the use of hazardous reagents.
One-Pot Multicomponent Cyclization Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient construction of complex molecules from simple starting materials in a single synthetic operation. openmedicinalchemistryjournal.com These reactions offer significant advantages in terms of atom economy, time, and resource efficiency.
Several MCRs have been developed for the synthesis of quinazoline derivatives. For example, a three-component reaction of an aldehyde, an amine, and a 2-aminobenzophenone (B122507) derivative can lead to the formation of 2,4-disubstituted quinazolines. mjcce.org.mk While the direct synthesis of this compound via an MCR might be challenging due to the need to introduce a chloro substituent, it is conceivable that a quinazolinone precursor could be synthesized in a one-pot reaction, followed by chlorination in a subsequent step.
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Reference |
| Aldehyde | Ammonium (B1175870) Acetate (B1210297) | 2-Aminobenzophenone | Lactic Acid (solvent-less) | 2-Aryl-4-phenylquinazoline | mjcce.org.mk |
| Isatoic Anhydride | Amine | Aldehyde | Ionic Liquid | 2,3-Dihydroquinazolin-4(1H)-one | openmedicinalchemistryjournal.com |
Catalyst-Mediated Quinazoline Construction (e.g., DMAP-catalyzed)
Catalyst-mediated synthesis offers a powerful approach to constructing the quinazoline framework, often under mild conditions with improved efficiency. 4-Dimethylaminopyridine (DMAP) is a well-established hypernucleophilic acylation catalyst that has found application in the synthesis of quinazoline systems, particularly in the formation of quinazoline-2,4-diones. nih.govacs.org
In a metal-free, one-pot synthesis, DMAP catalyzes the reaction between 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form quinazoline-2,4-diones. nih.govnih.gov In this process, (Boc)₂O serves as the precursor for the C2-carbonyl group of the quinazoline ring. The reaction proceeds via a DMAP-catalyzed heterocyclization, which can be conducted under microwave irradiation to achieve good to excellent yields. nih.gov This methodology is compatible with a wide array of functional groups on the 2-aminobenzamide (B116534) starting material. acs.org
Another relevant application of DMAP involves the nucleophilic aromatic substitution (SNAr) on pre-formed chloroquinazolines. Research has demonstrated a DMAP-catalyzed synthesis of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines from 4-chloroquinazolines and poorly nucleophilic alcohols. ebi.ac.ukresearchgate.net This reaction is significantly accelerated by microwave irradiation, leading to good yields in a short reaction time (around 1 hour). ebi.ac.ukresearchgate.net This highlights DMAP's role in facilitating the substitution at the C4 position, a key step in the diversification of quinazoline scaffolds.
The general procedure for DMAP-catalyzed synthesis of quinazoline-2,4-diones involves heating a mixture of a 2-aminobenzamide, (Boc)₂O, and a catalytic amount of DMAP in a solvent like acetonitrile (B52724) under microwave irradiation. nih.govacs.org
Table 1: Examples of DMAP-Catalyzed Quinazolinedione Synthesis This table is interactive. Click on the headers to sort.
| Starting Material (2-Aminobenzamide) | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminobenzamide | Quinazoline-2,4(1H,3H)-dione | 94 | nih.gov |
| N-(4-Fluorobenzyl)-2-aminobenzamide | 3-(4-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione | 92 | acs.org |
Solvent-Free Reaction Conditions for Quinazoline Synthesis
Solvent-free, or solid-state, reaction conditions represent a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often toxic organic solvents. These methods frequently offer additional benefits such as simplified work-up procedures, reduced waste, and sometimes, unique reactivity. nih.gov
One prominent solvent-free approach involves the multi-component reaction (MCR) of an aldehyde, a 2-aminobenzophenone, and ammonium acetate under microwave heating. nih.gov This method provides a clean, simple, and eco-friendly alternative for producing 2,4-disubstituted quinazolines in good to excellent yields within minutes. nih.gov The use of solid-supported reagents in combination with microwave irradiation under solvent-free conditions is another effective strategy. For instance, the Niementowski quinazoline synthesis, which typically requires high temperatures, can be efficiently performed by reacting anthranilic acids with formamide on the surface of acidic supports like montmorillonite (B579905) K-10 clay. frontiersin.orgresearchgate.net This approach benefits from short reaction times, high yields, and operational simplicity. frontiersin.orgresearchgate.net
Transition-metal catalysts have also been successfully employed under solvent-free conditions. A nanoporous TiO₂-based catalyst has been used for the synthesis of quinazolines from o-aminobenzophenone, an aldehyde, and ammonium acetate at 120°C. nih.gov Similarly, a magnetic ionic liquid (bmim[FeCl₄]) has been shown to catalyze the one-pot, solvent-free synthesis of quinazolines, with the added advantage of easy catalyst recovery and reusability for at least four cycles. nih.govnih.gov
Table 2: Comparison of Solvent-Free Quinazoline Synthesis Methods This table is interactive. Click on the headers to sort.
| Method | Starting Materials | Catalyst/Support | Key Advantages | Reference |
|---|---|---|---|---|
| MCR | 2-Aminobenzophenone, Aldehyde, NH₄OAc | None | Catalyst- and solvent-free, rapid, high yields | nih.gov |
| Niementowski Reaction | Anthranilic acid, Formamide | Montmorillonite K-10 | Simple work-up, short reaction times | frontiersin.orgresearchgate.net |
| MCR | 2-Aminobenzophenone, Aldehyde, NH₄OAc | TiO₂-[bip]-NH₂⁺HSO₄⁻ | Reusable catalyst, green protocol | nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating a wide range of reactions. For the synthesis of quinazolines, microwave-assisted protocols offer significant advantages over conventional heating methods, including drastically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reaction profiles. researchgate.netnih.govnih.gov
Microwave heating has been successfully applied to various quinazoline construction strategies. A simple and efficient method for synthesizing N-aryl heterocyclic substituted-4-aminoquinazolines involves the reaction of 4-chloroquinazoline (B184009) with aryl heterocyclic amines in 2-propanol. nih.gov Under microwave irradiation, the reaction time was shortened from 12 hours to just 20 minutes, with an increase in yield. nih.gov
Three-component reactions are particularly well-suited for microwave assistance. The condensation of aminobenzonitrile, ortho-esters, and amines under microwave irradiation is a straightforward procedure for building the quinazoline ring. frontiersin.org Similarly, the reaction of 2-aminobenzophenones, aldehydes, and ammonium acetate proceeds rapidly under solvent-free microwave conditions to afford 2,4-disubstituted quinazolines. nih.gov
Even established name reactions like the Niementowski quinazoline synthesis benefit from microwave assistance. The reaction of anthranilic acid with formamide or formanilide, which traditionally requires harsh conditions, can be performed in an unmodified domestic microwave oven under solvent-free conditions to give high-purity quinazolinone derivatives. frontiersin.orgnih.gov The combination of microwave heating with catalysts or specialized reaction media can be particularly effective. For example, the DMAP-catalyzed synthesis of 4-aryloxy-2-trichloromethylquinazolines is completed in one hour under microwave irradiation. ebi.ac.ukresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives This table is interactive. Click on the headers to sort.
| Product | Conventional Method (Time) | Conventional Method (Yield %) | Microwave Method (Time) | Microwave Method (Yield %) | Reference |
|---|---|---|---|---|---|
| N-(1H-indazol-6-yl)quinazolin-4-amine | 12 h | 75.3 | 20 min | 86.4 | nih.gov |
| N-(pyridin-2-yl)quinazolin-4-amine | 12 h | 72.4 | 20 min | 85.2 | nih.gov |
Reactivity, Functionalization, and Mechanistic Studies of 2 Chloro 4 4 Methylphenyl Quinazoline
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available precursors. nih.govnih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. nih.gov For 2-Chloro-4-(4-methylphenyl)quinazoline, the chlorine atom at the C-2 position serves as a versatile handle for introducing a wide range of substituents via these palladium-catalyzed transformations.
The chlorine atom at the C-2 position of the quinazoline (B50416) ring, while less reactive than a halogen at C-4, can effectively participate in various palladium-catalyzed coupling reactions, allowing for the construction of new C-C bonds. nih.gov
The Suzuki-Miyaura coupling is a highly efficient method for forming Csp²–Csp² bonds by reacting an organoboron compound with an organic halide or triflate. nih.gov This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron reagents. nih.gov In the context of the quinazoline core, after the more reactive C-4 position has been functionalized, the C-2 position can undergo Suzuki-Miyaura coupling. nih.gov This sequential strategy allows for the controlled synthesis of polysubstituted quinazolines. nih.gov The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand, and a base like sodium carbonate in a mixed solvent system. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|---|
| This compound | Arylboronic Acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | 75 °C | 2-Aryl-4-(4-methylphenyl)quinazoline |
The Negishi cross-coupling reaction is a versatile method that couples organozinc reagents with organic halides in the presence of a nickel or palladium catalyst. mdpi.comorganic-chemistry.org This reaction is known for its high functional group tolerance. units.it Studies on analogous systems, such as 4-substituted 2-chloro-6,7-dimethoxyquinazolines, have demonstrated that the C-2 chloro group can be effectively substituted using Negishi coupling. mdpi.com The organozinc reagents can be prepared from organohalides or through transmetalation from other organometallic compounds. mdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a solvent like dioxane. mdpi.com
Table 2: Conditions for Negishi Cross-Coupling with a 2-Chloroquinazoline Analog
| Substrate | Reagent | Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| 4-Substituted 2-chloroquinazoline | Organozinc Chloride (R-ZnCl) | Pd(PPh₃)₄ | Dioxane | 4-Substituted 2-Alkyl/Aryl-quinazoline |
The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond through the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org This transformation is typically co-catalyzed by palladium and copper(I) complexes and requires an amine base. libretexts.orgorganic-chemistry.org While the C-4 chloro position of the quinazoline ring is preferentially substituted in Sonogashira reactions, the C-2 position can also be functionalized, particularly when C-4 is blocked. nih.gov The reaction provides a direct route to introduce alkynyl moieties, which are valuable for further synthetic transformations and are present in various bioactive molecules. nih.gov Standard conditions involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N). nih.govscirp.org
Table 3: General Conditions for Sonogashira Coupling at the C-2 Position of Quinazoline
| Substrate | Reagent | Catalyst | Co-catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|---|---|
| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ | CuI | Et₃N | THF | 2-(Alkynyl)-4-(4-methylphenyl)quinazoline |
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction typically uses a palladium catalyst (e.g., palladium acetate), often with a phosphine ligand, and a base such as triethylamine. wikipedia.orglibretexts.org The mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov While a powerful tool for C-C bond formation, specific studies detailing the Heck reaction on this compound are not extensively documented. However, the known reactivity of aryl chlorides in this transformation suggests its potential applicability for the vinylation of the C-2 position of the quinazoline core.
Table 4: Hypothetical Heck Reaction of this compound
| Substrate | Reagent | Catalyst | Ligand | Base | Product Type |
|---|---|---|---|---|---|
| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | 2-(Vinyl)-4-(4-methylphenyl)quinazoline |
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic electrophile. wikipedia.orgthermofisher.com A key advantage of this method is the stability of organostannane reagents to air and moisture, and their compatibility with a wide array of functional groups. thermofisher.comnrochemistry.com The catalytic cycle follows the standard sequence of oxidative addition, transmetalation with the organotin reagent, and reductive elimination. nrochemistry.com Despite the toxicity of tin compounds, the Stille reaction is a cornerstone of organic synthesis. thermofisher.com Its application to this compound would involve the coupling of various organostannanes (e.g., vinyl, aryl, or alkynyl stannanes) at the C-2 position. Specific literature examples for this exact substrate are limited, but the general scope of the Stille reaction with aryl chlorides supports its feasibility. libretexts.org
Table 5: Representative Stille Coupling Reaction
| Substrate | Reagent | Catalyst | Solvent | Product Type |
|---|---|---|---|---|
| This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Toluene | 2-(Substituted)-4-(4-methylphenyl)quinazoline |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Kumada, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-chloro-4-arylquinazolines, these reactions typically occur at the C2-chloro position, especially after the more reactive C4 position has been functionalized or if the starting material is a 4-substituted-2-chloroquinazoline.
The Kumada coupling , one of the earliest catalytic cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is effective for creating C-C bonds by coupling 2-chloroquinazolines with various alkyl or aryl Grignard reagents. wikipedia.orgnrochemistry.com The catalytic cycle generally proceeds through oxidative addition of the palladium(0) or nickel(0) catalyst to the C-Cl bond, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org Due to the high reactivity of Grignard reagents, this method has limited tolerance for sensitive functional groups like esters or ketones. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org For 2-chloro-4-arylquinazolines, this method allows for the introduction of a wide variety of primary and secondary amines at the C2 position. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of phosphine ligand is crucial for the reaction's efficiency. beilstein-journals.org
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand/Base | Solvent | Conditions | Product Type |
|---|---|---|---|---|---|---|
| Kumada Coupling | 2-Chloro-4-arylquinazoline | R-MgBr (Alkyl/Aryl Grignard) | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | THF or Diethyl Ether | 0°C to reflux | 2-Alkyl/Aryl-4-arylquinazoline |
| Buchwald-Hartwig Amination | 2-Chloro-4-arylquinazoline | R¹R²NH (Primary/Secondary Amine) | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene or Dioxane | 80-110°C | N-Substituted-2-amino-4-arylquinazoline |
Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the quinazoline core. The reactivity of the halogenated positions on the quinazoline ring is highly dependent on their electronic environment.
In quinazoline systems bearing chloro-substituents at both the C2 and C4 positions, the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.commdpi.comnih.gov This pronounced regioselectivity is well-documented and forms the basis for the stepwise functionalization of the quinazoline scaffold. nih.govresearchgate.net
Theoretical studies using Density Functional Theory (DFT) calculations have elucidated the electronic factors behind this preference. These studies reveal that the carbon atom at the C4 position of the 2,4-dichloroquinazoline (B46505) precursor possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. mdpi.comnih.govresearchgate.net This indicates a greater electron deficiency at C4, making it the preferred site for attack by nucleophiles. Consequently, the activation energy for nucleophilic attack at C4 is calculated to be lower than at C2, further supporting the experimentally observed regioselectivity. mdpi.comnih.gov The intermediate formed upon nucleophilic attack at C4 is better stabilized by resonance, particularly by the adjacent ring nitrogen, compared to the intermediate formed from attack at C2. stackexchange.com
This high reactivity allows for the selective substitution of the C4-chloro group under mild conditions using a wide array of nucleophiles, including primary and secondary amines, thiols, and alkoxides, while leaving the C2-chloro group intact. stackexchange.comnih.gov
The C2 position of the quinazoline core is considerably less reactive towards nucleophilic aromatic substitution than the C4 position. mdpi.com Substitution at the C2-chloro position generally requires more forcing conditions after the C4 position has been functionalized. stackexchange.com These harsher conditions often include higher reaction temperatures (frequently above 100°C), extended reaction times, or the use of microwave irradiation to drive the reaction to completion. mdpi.com
For example, after an initial SNAr reaction at C4 with an amine under mild conditions, a second substitution at the C2 position with a different amine to form a 2,4-diaminoquinazoline often requires heating the mixture in a high-boiling solvent like isopropanol (B130326) or DMF. stackexchange.com The reduced reactivity at C2 is attributed to its electronic environment; it is positioned between two nitrogen atoms, but the resonance stabilization of the Meisenheimer intermediate is less effective than for C4 attack. stackexchange.com
Alternative strategies have been developed to achieve selective C2 modification. One approach involves temporarily blocking the C4 position with a group that can be removed later. nih.gov Another strategy uses specialized reagents or reaction sequences that inherently favor C2 substitution, such as the sulfonyl group swap driven by an azide-tetrazole equilibrium. nih.gov
| Position | Nucleophile | Typical Conditions | Product | Relative Reactivity |
|---|---|---|---|---|
| C4 | Primary/Secondary Amines | EtOH or IPA, rt to 80°C | 4-Amino-2-chloro-quinazoline derivative | High |
| C4 | Thiols | K₂CO₃, DMAc, rt to 100°C | 4-Thioether-2-chloro-quinazoline derivative | High |
| C2 | Primary/Secondary Amines | High temp. (>100°C) or microwave | 2-Amino-4-substituted-quinazoline derivative | Low |
Derivatization and Functional Group Interconversions
The C2-chloro group in this compound is a versatile handle for a wide range of derivatizations. As discussed, it can be substituted via SNAr reactions with various nucleophiles under forcing conditions or replaced using transition metal-catalyzed cross-coupling reactions.
Common transformations include:
Amination: Introduction of diverse amino groups using either harsh SNAr conditions or more versatile Buchwald-Hartwig coupling. beilstein-journals.orgmdpi.com
Thiolation: Reaction with thiols or their corresponding thiolates provides access to 2-thioether derivatives. This SNAr reaction typically proceeds smoothly with a base like potassium carbonate in a polar aprotic solvent. nih.gov
Alkylation/Arylation: Carbon-carbon bond formation can be achieved via Kumada coupling with Grignard reagents or Suzuki coupling with boronic acids, though the latter often requires specific catalytic systems for chloroarenes. nih.gov
These derivatizations allow for the systematic modification of the quinazoline core, enabling the exploration of structure-activity relationships in various applications.
The 4-(4-methylphenyl) group, also known as the p-tolyl group, offers additional sites for functionalization, which can be modified while leaving the quinazoline core intact, provided the reaction conditions are carefully chosen.
Key potential transformations include:
Side-Chain Oxidation: The benzylic methyl group is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org Under vigorous conditions, the methyl group can be fully oxidized to a carboxylic acid, yielding 4-(2-chloroquinazolin-4-yl)benzoic acid. This transformation requires the presence of at least one benzylic hydrogen. libretexts.org Milder, more controlled oxidation methods, such as the Riley oxidation using selenium dioxide (SeO₂), can convert the methyl group to an aldehyde (formyl group). mdpi.comwikipedia.org This provides a route to 4-(2-chloroquinazolin-4-yl)benzaldehyde, a valuable intermediate for further derivatization.
Electrophilic Aromatic Substitution: The tolyl ring is activated towards electrophilic aromatic substitution by the electron-donating methyl group, which directs incoming electrophiles to the ortho positions (relative to the quinazoline ring). Reactions such as halogenation (e.g., with Br₂ and a Lewis acid catalyst) or nitration can introduce new substituents onto the pendant phenyl ring. Care must be taken to avoid side reactions with the nitrogen atoms of the quinazoline core, which can be protonated or coordinated by Lewis acids. msu.edu
These transformations significantly expand the molecular diversity achievable from the parent this compound scaffold.
Oxidative Functionalization of Alkyl Substituents
The oxidative functionalization of the methyl group on the 4-methylphenyl substituent of this compound is a potential pathway for introducing further molecular complexity. While specific studies on the direct oxidation of this particular compound are not extensively documented in the reviewed literature, the principles of benzylic C–H oxidation are well-established for various alkyl-substituted aromatic and heterocyclic compounds. mdpi.com
These reactions typically involve the conversion of the benzylic methyl group into a formyl, carboxyl, or hydroxymethyl group. Common oxidizing agents for such transformations include potassium permanganate (KMnO4), ceric ammonium (B1175870) nitrate (B79036) (CAN), and various metal catalysts in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen. mdpi.com For instance, copper(II) chloride has been used to catalyze the oxidation of alkylarenes with aqueous TBHP. mdpi.com
The general mechanism for such oxidations often involves the generation of a radical species at the benzylic position, which is stabilized by the adjacent aromatic ring. This intermediate is then further oxidized to the corresponding alcohol, aldehyde, or carboxylic acid. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation. For example, milder conditions might selectively yield the aldehyde, while stronger oxidants would lead to the carboxylic acid.
Fundamental Mechanistic Investigations of Chemical Transformations
Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting reaction outcomes and designing synthetic routes to novel derivatives. Key areas of investigation include intramolecular cyclizations and the regioselectivity of cross-coupling reactions.
Elucidation of Intramolecular Cyclization Reaction Pathways
Intramolecular cyclization reactions involving derivatives of this compound can lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Although specific mechanistic studies starting from this exact compound are sparse, the cyclization mechanisms of structurally related quinazolines provide valuable insights.
One common strategy involves the introduction of a nucleophilic group on a substituent, which can then attack one of the electrophilic carbon atoms (C2 or C4) of the quinazoline ring. For instance, a plausible pathway involves the initial substitution of the C2-chloro group with a suitably functionalized amine, followed by an intramolecular cyclization.
A proposed mechanism for the acid-catalyzed intramolecular cyclization of a related 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-one involves the protonation of the exocyclic nitrogen atom, followed by nucleophilic attack of the terminal amino group onto the C4 carbon, leading to a tricyclic quinazolinone. nih.gov Similarly, oxidative cyclization, for example using potassium permanganate, has been employed to form indolo[1,2-c]quinazolines from a 2-(o-arylidineaminophenyl)indole precursor. nih.gov PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has also been shown to proceed via a 5-exo-trig pathway. beilstein-journals.org
These examples suggest that derivatives of this compound, upon appropriate functionalization, could undergo intramolecular cyclization through various mechanistic pathways, including nucleophilic substitution-cyclization, acid-catalyzed cyclization, or oxidative cyclization, to generate diverse fused quinazoline scaffolds.
Understanding Regioselectivity in Cross-Coupling Processes
The quinazoline ring in this compound possesses two reactive sites for cross-coupling reactions: the C2 and C4 positions. However, these positions exhibit different reactivities, leading to regioselective functionalization. The C4 position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions than the C2 position.
This enhanced reactivity at C4 is attributed to the electronic influence of the adjacent nitrogen atom at N3. The lone pair of electrons on N3 can stabilize the transition state of the oxidative addition of a palladium(0) complex to the C4-Cl bond. This "α-nitrogen effect" makes the C4 position more electrophilic and thus more reactive.
Studies on 2,4-dichloroquinazolines consistently demonstrate that nucleophilic aromatic substitution (SNAr) reactions with amines occur preferentially at the C4 position. Similarly, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the C4 position is typically the first to react. This inherent regioselectivity allows for the sequential functionalization of the quinazoline core. For instance, a cross-coupling reaction can be performed at the C4 position, followed by a subsequent reaction at the C2 position under different conditions.
The general trend in reactivity for dihalogenated quinazolines in palladium-catalyzed cross-coupling reactions is I > Br > Cl, and in terms of position, C4 > C2. This predictable regioselectivity is a powerful tool in the synthesis of complex, polysubstituted quinazoline derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 4 Methylphenyl Quinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) for Structural Confirmation and Proton Environment Analysis
The ¹H NMR spectrum of 2-Chloro-4-(4-methylphenyl)quinazoline is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The protons of the quinazoline (B50416) ring system and the 4-methylphenyl substituent would exhibit characteristic chemical shifts and coupling patterns.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinazoline H-5 | 7.8 - 8.2 | d | ~8.0 |
| Quinazoline H-6 | 7.4 - 7.7 | t | ~7.5 |
| Quinazoline H-7 | 7.6 - 7.9 | t | ~7.5 |
| Quinazoline H-8 | 8.0 - 8.4 | d | ~8.0 |
| Phenyl H-2', H-6' | 7.5 - 7.8 | d | ~8.0 |
| Phenyl H-3', H-5' | 7.2 - 7.5 | d | ~8.0 |
| Methyl (-CH₃) | 2.3 - 2.5 | s | N/A |
This is a predictive table and requires experimental verification.
The protons on the quinazoline ring (H-5, H-6, H-7, and H-8) are expected to appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the heterocyclic system and the chloro substituent. The protons of the p-tolyl group will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons would be observed as a singlet in the upfield region.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-4 | 165 - 169 |
| C-4a | 120 - 124 |
| C-5 | 126 - 129 |
| C-6 | 128 - 131 |
| C-7 | 125 - 128 |
| C-8 | 133 - 136 |
| C-8a | 150 - 154 |
| C-1' | 135 - 138 |
| C-2', C-6' | 129 - 132 |
| C-3', C-5' | 128 - 131 |
| C-4' | 140 - 144 |
| Methyl (-CH₃) | 20 - 23 |
This is a predictive table and requires experimental verification.
The chemical shifts of the carbon atoms in the quinazoline core will be influenced by the nitrogen atoms and the chlorine substituent. The C-2 and C-4 carbons, being directly attached to heteroatoms, are expected to be significantly downfield. The carbons of the p-tolyl group will show characteristic shifts for a substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Molecular Weight Determination and Fragmentation Pattern Analysis
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₁₁ClN₂). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern would likely involve the loss of the chlorine atom, the methyl group, and potentially fragmentation of the quinazoline ring system.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. The exact mass of this compound is calculated to be 254.0611.
Expected HRMS Data:
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 255.0689 |
This is a predictive table and requires experimental verification.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond stretching within the aromatic rings, and C-Cl stretching.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretch (Aromatic) | 1450 - 1650 |
| C-Cl Stretch | 600 - 800 |
| C-H Bend (Aromatic) | 700 - 900 |
This is a predictive table and requires experimental verification.
X-ray Crystallography for Definitive Solid-State Structure Determination
Following an extensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. Consequently, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and key bond lengths and angles, cannot be provided at this time.
While the synthesis and biological evaluation of various quinazoline derivatives are documented in chemical literature, the specific crystallographic characterization of this compound does not appear to be publicly available. Definitive determination of its molecular conformation, planarity, and intermolecular interactions in the solid state would require experimental single-crystal X-ray diffraction analysis.
Computational and Theoretical Chemistry Studies of 2 Chloro 4 4 Methylphenyl Quinazoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels.
Density Functional Theory (DFT) Applications
DFT is a popular computational method that calculates the electronic structure of many-body systems. It is frequently used to investigate various molecular properties. For many quinazoline (B50416) derivatives, DFT studies at levels like B3LYP with basis sets such as 6-311G are common for geometry optimization and electronic property analysis.
Geometry Optimization and Electronic Structure Analysis
This analysis determines the most stable three-dimensional arrangement of atoms in a molecule and provides fundamental electronic information. For related 2-chloro-4-anilino-quinazoline derivatives, studies have optimized molecular geometries to understand the planarity and torsion angles between the quinazoline core and substituted phenyl rings. Such analyses would typically yield precise bond lengths and angles, but specific data for 2-Chloro-4-(4-methylphenyl)quinazoline are not available.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. While analyses of other quinazolines have shown how different substituents affect these orbital energies, the specific HOMO, LUMO, and energy gap values for the title compound have not been reported.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps visualize the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For similar heterocyclic compounds, MEP maps have been instrumental in predicting sites for intermolecular interactions. A dedicated MEP analysis for this compound would reveal the electrostatic potential across its surface, but such a study could not be located.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into charge transfer and stabilizing interactions within a molecule, such as hyperconjugation. It quantifies the energy of these interactions, offering a deeper understanding of the molecule's electronic stability. While NBO analyses have been performed on various heterocyclic systems, specific data on the intramolecular charge transfer interactions for this compound are absent from the literature reviewed.
Ab Initio Computational Methods
Ab initio methods are another class of quantum chemistry calculations based on first principles, without the use of empirical data. Methods like Hartree-Fock (RHF) are often used alongside DFT to provide a comparative analysis of a molecule's electronic structure and properties. A comparative study using both DFT and ab initio methods for this compound would provide a robust theoretical characterization, but no such published work was found.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
In a typical MD simulation study, the molecule is placed in a simulated environment, such as a solvent box of water or an organic solvent, and its trajectory is calculated by integrating Newton's laws of motion. researchgate.net The simulation reveals the accessible conformations and the energy barriers between them. The stability of the compound can be assessed by monitoring key structural parameters like the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable conformation will exhibit minimal fluctuations in its RMSD, indicating that it resides in a low-energy well. researchgate.net For this compound, the dihedral angle between the quinazoline and tolyl rings would be a key parameter to monitor, revealing the most probable rotational isomers (conformers) at a given temperature. Such studies on related quinazoline derivatives have been used to understand their stability within biological receptor sites, confirming the stable binding modes and interactions. d-nb.infonih.gov
The results from MD simulations are often presented in plots of RMSD versus time. For this compound, one would expect the RMSD to plateau after an initial equilibration period, indicating the system has reached a stable state. The average value at which the RMSD plateaus provides a quantitative measure of the molecule's structural deviation from its initial energy-minimized state.
Table 1: Illustrative MD Simulation Parameters for Conformational Analysis
| Parameter | Value/Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |
| Solvent Model | TIP3P Water | Simulates an aqueous environment. |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |
| Temperature | 300 K | Simulates physiological or room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
Thermodynamic and Kinetic Investigations
Computational chemistry provides essential tools for mapping out the reaction pathways involved in the synthesis of this compound and predicting their feasibility. Density Functional Theory (DFT) is a common method used to calculate the Gibbs free energy (ΔG) of reactants, transition states, and products. nih.gov The change in Gibbs free energy determines the spontaneity of a reaction, while the activation energy (the energy difference between the reactant and the transition state) governs its rate.
For instance, a key synthetic step for this class of compounds is the nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline (B46505) precursor with p-toluidine. nih.gov DFT calculations can model this reaction, identifying the transition state structure and its associated energy. By calculating the Gibbs free energies of the reactants, the transition state, and the product, a complete energy profile for the reaction can be constructed. These calculations can explain the regioselectivity of the reaction, for example, why the substitution occurs preferentially at the C4 position rather than the C2 position of the quinazoline ring. nih.gov Studies on similar reactions have shown that the carbon at the 4-position often has a higher LUMO coefficient, making it more electrophilic and susceptible to nucleophilic attack, resulting in a lower activation energy barrier for substitution at this site. nih.gov
Table 2: Illustrative Gibbs Free Energy Data for a Hypothetical Reaction Step
| Species | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State | +20.5 | -5.2 | +22.0 |
The relative stability of different conformers or isomers of this compound can be quantitatively assessed using computational methods. The primary conformational freedom in this molecule arises from the rotation around the C-C bond linking the quinazoline and the tolyl rings. This rotation gives rise to different conformers, distinguished by the dihedral angle between the two ring systems.
By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated at fixed increments of this dihedral angle, a rotational energy profile can be generated. The minima on this PES correspond to stable conformers, while the maxima represent the energy barriers to rotation. The relative energies of these minima indicate the most stable conformation. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), are employed for these high-accuracy energy calculations. nih.gov The analysis would likely reveal that planar or near-planar conformations are disfavored due to steric hindrance between hydrogen atoms on the respective rings, while a twisted conformation is the most stable.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule within its crystal environment, providing insights into the nature and extent of non-covalent interactions that stabilize the crystal structure.
For this compound, a Hirshfeld analysis would be performed on its predicted or experimentally determined crystal structure. The analysis generates a three-dimensional surface around the molecule, colored according to different properties, such as dnorm, which highlights regions of close intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds or other strong interactions.
The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. nih.gov For this molecule, the fingerprint plot would likely reveal significant contributions from:
H···H contacts: Typically the most abundant interaction, appearing as a large, diffuse region in the center of the plot. nih.gov
C···H/H···C contacts: Indicative of C-H···π interactions between the aromatic rings. nih.gov
Cl···H/H···Cl contacts: Representing weak halogen bonding or dipole-dipole interactions involving the chlorine atom. nih.gov
N···H/H···N contacts: Suggesting potential weak C-H···N hydrogen bonds. nih.gov
This detailed breakdown allows for a quantitative understanding of the packing forces in the solid state.
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.5 |
| C···H / H···C | 28.2 |
| Cl···H / H···Cl | 12.8 |
| N···H / H···N | 6.5 |
Computational Prediction of Spectroscopic Parameters
Theoretical calculations are frequently used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of newly synthesized compounds. DFT methods are highly effective for predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov
To predict the IR spectrum of this compound, vibrational frequency calculations would be performed on the optimized geometry of the molecule. The resulting calculated frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretching, C=N stretching, ring breathing modes). While there is often a systematic deviation between calculated and experimental frequencies, a scaling factor can be applied to achieve excellent agreement, aiding in the assignment of experimental spectral bands. nih.gov
Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| IR Frequency (cm⁻¹) | ||
| C=N Stretch | 1625 | 1618 |
| C-Cl Stretch | 755 | 748 |
| ¹H NMR Shift (ppm) | ||
| Quinazoline H-5 | 8.25 | 8.19 |
| Methyl Protons | 2.45 | 2.41 |
| ¹³C NMR Shift (ppm) | ||
| Quinazoline C-2 | 160.5 | 159.8 |
Advanced Applications and Future Research Directions in Synthetic and Mechanistic Chemistry
Role of 2-Chloro-4-(4-methylphenyl)quinazoline as a Key Synthetic Intermediate in Complex Molecule Construction
This compound serves as a pivotal building block in synthetic organic chemistry, primarily due to the reactivity of the chlorine atom at the C2 position, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups and molecular fragments, enabling the construction of diverse and complex molecules.
The general synthetic utility of 2-chloroquinazolines has been demonstrated in the synthesis of various biologically active compounds. nih.govresearchgate.net For instance, the chlorine atom can be readily displaced by amines, alcohols, thiols, and other nucleophiles. This versatility is crucial in medicinal chemistry for creating libraries of compounds for drug discovery programs. The 4-(4-methylphenyl) group, in turn, influences the molecule's steric and electronic properties, which can be leveraged to fine-tune the biological activity and selectivity of the final products.
Table 1: Examples of Nucleophilic Substitution Reactions on the Quinazoline (B50416) Core
| Nucleophile | Reagent Example | Resulting Functional Group at C2 | Potential Application |
|---|---|---|---|
| Amine | Aniline, Piperidine | Substituted Amino | EGFR Inhibitors, Anticancer Agents mdpi.comscielo.br |
| Alcohol | Methanol, Phenol | Ether/Alkoxy | Antiviral Agents mdpi.com |
| Thiol | Thiophenol | Thioether | Antimicrobial Agents nih.gov |
Future research will likely focus on utilizing this compound in the synthesis of novel multi-kinase inhibitors, antiviral agents, and other therapeutic molecules. mdpi.com Its role as an intermediate allows for late-stage functionalization, a strategy that is highly valuable for the rapid generation of analogs with improved pharmacological profiles.
Development of Novel Catalytic Systems for Quinazoline Derivatization
The derivatization of the quinazoline core has been significantly advanced by the development of novel catalytic systems, particularly those employing transition metals. nih.gov These catalysts offer efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. While traditional methods often rely on nucleophilic substitution, modern catalysis opens up new avenues for functionalizing this compound.
Transition-metal catalysis, including palladium, copper, iron, cobalt, and manganese-based systems, has been successfully applied to the synthesis and functionalization of quinazolines. mdpi.comresearchgate.netnih.gov For this compound, these catalytic systems are particularly relevant for:
Cross-Coupling Reactions: The chloro group at C2 is an ideal handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively.
C-H Activation: Catalysts can direct the functionalization of specific C-H bonds on the quinazoline or the tolyl ring, providing a powerful tool for derivatization without the need for pre-functionalized starting materials. researchgate.net This approach is highly atom-economical. researchgate.net
Table 2: Modern Catalytic Systems for Quinazoline Functionalization
| Catalyst Type | Metal | Reaction Type | Key Advantages |
|---|---|---|---|
| Palladium Complexes | Pd | Cross-Coupling, C-H Activation | High efficiency, broad substrate scope nih.gov |
| Copper Salts/Complexes | Cu | Ullmann Coupling, Amination | Cost-effective, versatile for C-N bond formation frontiersin.orgmdpi.com |
| Iron Salts | Fe | Dehydrogenative Coupling, C-H Oxidation | Earth-abundant, environmentally benign researchgate.netnih.gov |
| Manganese Complexes | Mn | Acceptorless Dehydrogenative Coupling | Sustainable, atom-economical nih.govacs.org |
Future research is directed towards developing more sustainable and efficient catalysts using earth-abundant metals, as well as exploring photoredox and electrocatalytic methods for quinazoline derivatization under even milder conditions. frontiersin.orgresearchgate.net
Strategies for Sustainable and Efficient Synthesis of Quinazoline Derivatives
In line with the principles of green chemistry, significant effort is being devoted to developing sustainable and efficient methods for synthesizing quinazolines and their derivatives. nih.govmagnusconferences.com These strategies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents and solvents.
Key green chemistry approaches applicable to the synthesis of derivatives from this compound include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including the synthesis and functionalization of quinazolines. tandfonline.comresearchgate.netopenmedicinalchemistryjournal.com
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents (DES) is a major focus. tandfonline.comresearchgate.netresearchgate.net
Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. nih.govopenmedicinalchemistryjournal.comrsc.org
Recyclable Catalysts: The development of heterogeneous or magnetic nano-catalysts that can be easily separated from the reaction mixture and reused multiple times enhances the sustainability of the process. mdpi.comnih.gov
The application of these strategies can make the production of valuable compounds derived from this compound more cost-effective and environmentally friendly. researchgate.net
Exploration of New Reaction Pathways for the Quinazoline Core
Beyond established reactions, chemists are continuously exploring novel reaction pathways to access unique quinazoline-based structures. For a substrate like this compound, these new pathways can unlock unprecedented molecular diversity.
Emerging areas of research include:
Domino and Tandem Reactions: Designing reaction sequences where multiple bond-forming events occur in a single pot without isolating intermediates can streamline the synthesis of complex polycyclic systems. frontiersin.org Copper-catalyzed tandem reactions have proven effective for creating functionalized quinazolines. frontiersin.org
Photoredox and Electrochemical Synthesis: These methods use light or electricity to drive chemical reactions, often under very mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net
Ring-Opening and Ring-Closing Metathesis: These powerful reactions can be used to construct or modify the quinazoline ring system, leading to novel heterocyclic scaffolds.
C-H Functionalization: As mentioned previously, direct C-H functionalization is a rapidly evolving field that allows for the modification of the quinazoline core at positions that are otherwise difficult to access. researchgate.net
These innovative approaches provide powerful tools for medicinal chemists and materials scientists to create novel molecules with unique properties, starting from versatile intermediates like this compound.
Design Principles for Achieving Regioselective and Stereoselective Transformations
Controlling the regioselectivity of reactions on the quinazoline scaffold is a significant challenge, as positions C2 and C4 often exhibit different reactivities. nih.gov In this compound, the existing substituents inherently guide further transformations. The chlorine at C2 is a leaving group for substitution, while the tolyl group at C4 sterically and electronically influences reactions at adjacent positions.
Key principles for achieving regioselectivity include:
Exploiting Inherent Reactivity: In SNAr reactions, the C4 position of a quinazoline is often more reactive than the C2 position. nih.gov However, with a stable substituent at C4 and a leaving group at C2, reactions are directed to the C2 position.
Catalyst and Ligand Design: In metal-catalyzed C-H activation, the choice of catalyst and directing group is crucial for controlling which C-H bond is functionalized. mdpi.comscispace.com
Reaction Conditions: Modifying parameters such as temperature, solvent, and the nature of the base can switch the regiochemical outcome of a reaction. nih.gov
While this compound itself is achiral, stereoselectivity becomes important when introducing new chiral centers or creating atropisomers. The synthesis of inherently chiral calixarenes containing a quinazoline moiety highlights the potential for creating stable atropisomers when bulky groups restrict bond rotation. rsc.org Future work could explore the introduction of chiral auxiliaries or the use of chiral catalysts to achieve stereoselective derivatization of the quinazoline core, leading to enantiomerically pure compounds with potentially enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-4-(4-methylphenyl)quinazoline, and what methodological considerations are critical for yield optimization?
- Answer : The synthesis typically involves nucleophilic substitution reactions using 2,4-dichloroquinazoline as a precursor. In one approach, 2,4-dichloroquinazoline reacts with 4-methylphenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the aryl group. Alternatively, stepwise substitution can occur: the 4-chloro position is first substituted with the 4-methylphenyl group via Ullmann coupling, followed by functionalization at the 2-position. Key considerations include temperature control (e.g., 313 K for optimal substitution rates), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents to minimize side reactions. Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolyte have also been explored for analogous quinazolines, enabling room-temperature cyclization with yields >90% .
Q. How is structural characterization of this compound performed, and what spectroscopic data are diagnostic?
- Answer : Key techniques include:
- NMR Spectroscopy : H NMR reveals distinct aromatic proton signals (e.g., δ 7.53–8.73 ppm for quinazoline protons) and substituent-specific peaks (e.g., δ 2.4 ppm for the methyl group in the 4-methylphenyl moiety). C NMR confirms substitution patterns via carbon chemical shifts (e.g., C-Cl at ~160 ppm) .
- X-ray Crystallography : Crystallographic data (e.g., space group, unit cell parameters) resolve bond lengths and angles, confirming the planar quinazoline core and dihedral angles between substituents (e.g., 61.71° between aryl groups in related derivatives) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 238 [M+H]) and isotopic patterns characteristic of chlorine atoms .
Q. What is the reactivity of the 2-chloro group in nucleophilic substitution reactions, and how does it compare to the 4-position?
- Answer : The 2-chloro group exhibits higher electrophilicity due to electron-withdrawing effects from the adjacent nitrogen atoms in the quinazoline ring. It undergoes substitution with amines, alkoxides, or thiols under milder conditions (e.g., room temperature in ethanol) compared to the 4-position, which requires elevated temperatures (e.g., 313 K). For example, reaction with 3-aminopropanol selectively substitutes the 2-Cl position in 92% yield, while the 4-methylphenyl group remains inert .
Advanced Research Questions
Q. How can crystallographic data (e.g., Hirshfeld surface analysis) and computational methods (DFT) elucidate molecular interactions in this compound derivatives?
- Answer :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) by mapping contact distances. For example, N–H⋯N hydrogen bonds (2.8–3.0 Å) and C–H⋯π interactions (3.3 Å) stabilize crystal packing in related quinazolines .
- DFT Studies : Geometry optimization and frontier molecular orbital analysis (e.g., HOMO-LUMO gaps) predict reactivity and electronic properties. For ferrocenyl-substituted analogues, DFT confirms redox activity localized at the ferrocene unit (oxidation potentials ~0.5 V vs. Ag/AgCl) .
Q. What strategies optimize electrochemical synthesis of quinazoline derivatives, and how do reaction conditions influence selectivity?
- Answer : Electrochemical oxidative cyclization using undivided cells with aluminum/carbon electrodes and acetic acid electrolyte achieves high yields (85–95%) at room temperature. Key parameters include:
- Current Density : 5–10 mA/cm to balance reaction rate and side-product formation.
- Substrate Solubility : Polar aprotic solvents (e.g., acetonitrile) enhance electron transfer.
- Electrolyte Concentration : 0.1 M acetic acid ensures proton availability for cyclization without over-oxidation .
Q. What structure-activity relationships (SAR) guide the design of this compound derivatives for anti-inflammatory or CNS applications?
- Answer :
- Anti-inflammatory Activity : Electron-withdrawing groups (e.g., Cl at position 2) enhance binding to cyclooxygenase-2 (COX-2), while bulky substituents at position 4 reduce off-target effects. Derivatives with sulfonamide moieties show improved pharmacokinetics (logP ~2.5) .
- CNS Depressant Activity : Hydrophobic substituents (e.g., 4-methylphenyl) increase blood-brain barrier penetration. In vivo models (e.g., pentylenetetrazole-induced seizures) demonstrate dose-dependent anticonvulsant activity (ED ~25 mg/kg) .
Q. How are advanced analytical methods (e.g., HPLC, GC/MS) applied to assess purity and degradation products of this compound?
- Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve baseline separation of impurities (RSD <1.2%). Mobile phases (e.g., acetonitrile/water, 70:30) resolve degradation products like hydrolyzed quinazolinones .
- GC/MS : Headspace analysis detects volatile byproducts (e.g., chloromethyl intermediates) with LOD <0.1 ppm. Electron ionization (70 eV) fragments diagnostic ions (e.g., m/z 144 for the quinazoline core) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
